Nematocidal Potency of the Cyclopropyl-Oxadiazole Scaffold: Dichloromethyl vs. Trichloromethyl C-5 Substitution
The closest structural comparator, 3-cyclopropyl-5-dichloromethyl-1,2,4-oxadiazole, has been demonstrated in a patented soil assay to effectively control nematodes at concentrations as low as 1 part per million (ppm), while remaining non-phytotoxic to crops [1]. The target compound carries a trichloromethyl group at the C-5 position instead of the dichloromethyl substituent. This additional chlorine atom alters both the electrophilic reactivity of the C-5 carbon and the overall lipophilicity of the molecule (computed XLogP3 = 2.4 for the trichloromethyl compound [2]), which are critical determinants of soil mobility, bioavailability, and spectrum of nematocidal activity. No equivalent quantitative nematocidal data have been published for the trichloromethyl analog, representing an evidence gap that must be closed through head-to-head testing if agrochemical applications are pursued.
| Evidence Dimension | Minimum effective nematocidal concentration in soil |
|---|---|
| Target Compound Data | Not yet reported in public literature |
| Comparator Or Baseline | 3-Cyclopropyl-5-dichloromethyl-1,2,4-oxadiazole: 1 ppm (non-phytotoxic) |
| Quantified Difference | Unknown; C-5 substituent difference (CCl₃ vs. CHCl₂) predicts altered potency and phytotoxicity profile |
| Conditions | Soil application assay; nematode-infested agricultural soil (US Patent 3,471,621, 1969) |
Why This Matters
For agrochemical procurement, the established 1 ppm threshold of the dichloromethyl analog provides a quantitative benchmark against which the trichloromethyl compound must be benchmarked before selecting one over the other for nematicide development programs.
- [1] Phillips LV, Latham AJ. Method of combating nematodes with 3-cyclopropyl-5-dichloromethyl-1,2,4-oxadiazole. United States Patent US 3,471,621. Issued October 7, 1969. https://patents.google.com/patent/US3471621A/en View Source
- [2] PubChem. 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. Computed Descriptors: XLogP3 = 2.4. Compound Summary CID 53613711. https://pubchem.ncbi.nlm.nih.gov/compound/53613711 View Source
